N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound. It is a derivative of triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . Triazoles are known to display significant biological activities .
Synthesis Analysis
The synthesis of triazole derivatives is often achieved through click chemistry, which is simple and high yielding . A common method involves the 1,3-cycloaddition of aryl azides and substituted nitriles containing an active methylene group . Other methods include reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .
Supramolecular Chemistry
1,2,3-triazoles have applications in supramolecular chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They structurally resemble the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their versatile properties .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Future Directions
Triazole compounds have been the subject of extensive research due to their wide range of potential medicinal applications . The development of new triazole derivatives with improved photostability and reduced environmental impact is an active area of research . Thus, “N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” and its derivatives could potentially be developed as therapeutic agents in the future .
Mechanism of Action
Target of Action
Similar compounds have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that similar compounds can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in inflammation and apoptosis .
Pharmacokinetics
Similar compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties .
Action Environment
The solubility properties of similar compounds suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(15-9-11-17(25-3)12-10-15)20-19(24)18-14(2)23(22-21-18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNASFAYUWHOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
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